1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine
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Overview
Description
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, a methyl group attached to the piperazine ring, and a methylene bridge connecting the benzofuran and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine typically involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzofuran, undergoes bromination to introduce a bromine atom at the 7th position. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
Formation of Benzofuran Derivative: The brominated product is then subjected to a reaction with formaldehyde and a suitable base, such as sodium hydroxide, to form the 7-bromo-2,3-dihydrobenzofuran-5-ylmethanol intermediate.
Piperazine Coupling: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines from corresponding functional groups.
Substitution: Formation of substituted benzofuran derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound serves as a tool in chemical biology research to probe biological pathways and identify potential drug targets.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
(7-Bromo-2,3-dihydrobenzofuran-5-yl)methanol: A related compound with a hydroxyl group instead of a piperazine moiety.
3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic acid: A derivative with a propionic acid group attached to the benzofuran ring.
Uniqueness
1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)-4-methylpiperazine is unique due to the presence of both the benzofuran and piperazine moieties, which confer distinct chemical and biological properties. The combination of these structural features allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacological research.
Properties
IUPAC Name |
1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16-3-5-17(6-4-16)10-11-8-12-2-7-18-14(12)13(15)9-11/h8-9H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZTPJMPRAKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C(=C2)Br)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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